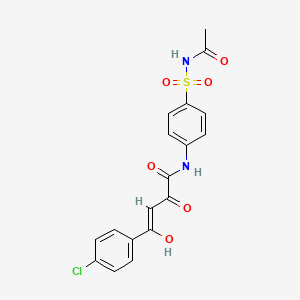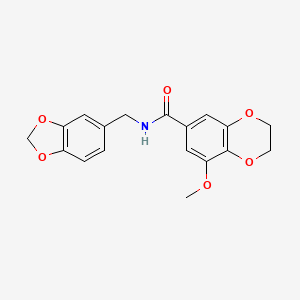![molecular formula C21H18ClN5OS B14941011 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B14941011.png)
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidine core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired chemical transformations .
Análisis De Reacciones Químicas
Types of Reactions
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace the chlorophenyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .
Aplicaciones Científicas De Investigación
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methylpyrimidine
- 4-chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine
Uniqueness
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of both the 4-chlorophenylsulfanyl and 4,6-dimethylquinazolin-2-ylamino groups. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from similar compounds .
Propiedades
Fórmula molecular |
C21H18ClN5OS |
|---|---|
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)sulfanylmethyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H18ClN5OS/c1-12-3-8-18-17(9-12)13(2)23-20(25-18)27-21-24-15(10-19(28)26-21)11-29-16-6-4-14(22)5-7-16/h3-10H,11H2,1-2H3,(H2,23,24,25,26,27,28) |
Clave InChI |
LEMZNLUAYNDWPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1,3-Benzodioxol-5-yl)-4-methoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14940928.png)
![3-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14940929.png)
![[(3Z)-9,11,11-trimethyl-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B14940932.png)
![1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B14940933.png)

![ethyl (5Z)-4-oxo-2-(phenylamino)-5-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14940962.png)
![N-[5-(4-bromophenyl)-1-(4-phenoxyphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14940973.png)
![(1E)-1-[(3-chlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940976.png)
![2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B14940979.png)
![2-({[(Adamantan-1-YL)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylic acid](/img/structure/B14940984.png)

![Rel-2-(benzyloxy)-N-[(3AR,5R,6AR)-3A-(3-methyl-1,2,4-oxadiazol-5-YL)-2-(methylsulfonyl)octahydrocyclopenta[C]pyrrol-5-YL]acetamide](/img/structure/B14941001.png)

![(1E)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941027.png)
